molecular formula C12H14N2O2*0.5H2O B555742 alpha-Methyltryptophan CAS No. 16709-25-4

alpha-Methyltryptophan

Cat. No. B555742
CAS RN: 16709-25-4
M. Wt: 218,25*9,01 g/mole
InChI Key: ZTTWHZHBPDYSQB-LBPRGKRZSA-N
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Description

Alpha-Methyltryptophan (AMT) is a synthetic analog of the natural amino acid tryptophan . It is a blocker of ATBo, an amino acid transporter whose expression is upregulated in cancer . It is a chiral compound that can exist as both D- and L-enantiomers . It is closely related to the neurotransmitter serotonin (5-hydroxytryptamine) which partially explains its mechanism of action .


Synthesis Analysis

The synthesis of AMT can be accomplished through several different routes . Tracer kinetic analysis of 11C-labeled alpha-methyl-tryptophan (AMT) allows quantitative assessment of serotonin synthesis using positron emission tomography (PET) imaging in the human brain .


Molecular Structure Analysis

AMT is a tryptamine with a methyl substituent at the alpha carbon . Its chemical relation to tryptophan is analogous to that of amphetamine to phenethylamine . The molecular formula of AMT is C12H14N2O2 .


Chemical Reactions Analysis

AMT has been shown to induce amino acid starvation in SLC6A14-positive breast and colon cancer cells . It also leads to decreased mTOR signaling as evidenced by decreased phosphorylation of S6 and S6kinase .


Physical And Chemical Properties Analysis

The molecular weight of AMT is 218.25 . More detailed physical and chemical properties are not available from the search results.

Scientific Research Applications

Metabolism and Organ Uptake

Alpha-Methyltryptophan (α-Methyltryptophan) undergoes specific uptake in various organs. Research conducted on rats demonstrated the highest uptake in the kidneys, pancreas, and intestinal tract. It was detectable in these organs, as well as in the liver and plasma, for at least four days after administration. Interestingly, there were only low concentrations in the brain, spleen, heart, and lungs. This study also highlighted α-Methyltryptophan's influence on endogenous tryptophan metabolism, seen through increased excretion of kynurenic and xanthurenic acids (Madras & Sourkes, 1965).

Serotonergic System and Potential Therapeutic Applications

α-Methyltryptophan has been proposed as a therapeutic agent due to its capacity to generate cerebral alpha-methylserotonin, which can substitute for serotonin in various behavioral and functional tests. This property is consistent with the similarity of the properties of these two indoleamines with respect to storage, uptake, release, and the 5HT2-receptor agonist activity of alpha-methylserotonin. This suggests the potential of α-Methyltryptophan as a drug for disorders where serotonin is thought to be deficient (Sourkes, 1991).

Brain Serotonin Synthesis Study

α-Methyl-L-tryptophan (α-MTrp) is an artificial amino acid and an analog of tryptophan, the precursor of the neurotransmitter serotonin (5-HT). Studies suggest that the measurement of the unidirectional uptake of α-MTrp and its conversion to 5-HT synthesis rates is a valid approach for determining brain 5-HT synthesis rates. The trapping of labeled α-MTrp in brain tissue is a key feature of this model, and it can be used in conjunction with autoradiographic measurements in laboratory animals and positron emission tomography in large animals and humans (Diksic & Young, 2001).

Interaction with Cancer Cell Transporters

Research on ATB(0,+), an amino acid transporter upregulated in cancer, revealed that α-methyltryptophan is a blocker for this transporter. It suggests that α-methyltryptophan may induce amino acid deprivation in cells dependent on this transporter for their amino acid nutrition. In cancer cell lines expressing ATB(0,+), treatment with α-methyltryptophan led to suppression of their colony-forming ability, which indicates its potential as a drug target for cancer chemotherapy (Karunakaran et al., 2008).

Safety And Hazards

AMT should be handled with care to avoid dust formation and inhalation . It should not be released into the environment . Long-lasting serotonin neuro-toxicity at high doses is potentially possible .

properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTWHZHBPDYSQB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350250
Record name alpha-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Methyl-L-tryptophan

CAS RN

16709-25-4
Record name alpha-Methyl-L-tryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-METHYL-L-TRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F33TJ4ZOP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
264
Citations
AG Roberge, K Missala, TL Sourkes - Neuropharmacology, 1972 - Elsevier
… of cerebral serotonin and 5-hydroxyindolylacetic acid caused by (-)-alpha-methyltryptophan. … method of reducing the concentration of brain serotonin: use of alpha-methyltryptophan. …
Number of citations: 35 www.sciencedirect.com
L Zhang, JM Finn - The Journal of Organic Chemistry, 1995 - ACS Publications
Peptides containing-substituted-a-amino acids may have special bioactivitives, owing to their tendency to favor specific conformations1 and dramatic increases in their resistance to …
Number of citations: 21 pubs.acs.org
TJ Montine, K Missala, TL Sourkes - Journal of pineal research, 1992 - Wiley Online Library
Alpha‐methyltryptophan (AMTP), a synthetic amino acid, is metabolized by the rat in vivo to alpha‐methylserotonin (AM5HT), which appears in the pineal gland just as it does in the …
Number of citations: 2 onlinelibrary.wiley.com
TL Sourkes - Progress in neuro-psychopharmacology & biological …, 1991 - europepmc.org
… Alpha-methyltryptophan, on administration to experimental animals gives rise to cerebral … It is proposed that alpha-methyltryptophan be regarded as a candidate drug for the provision of …
Number of citations: 5 europepmc.org
DC Horwell, J Hughes, JC Hunter… - Journal of medicinal …, 1991 - ACS Publications
This paper describes the synthesis and structure-activity relationships (SAR) leading to the first rational design of “dipeptoid" analogues of the neuropeptide cholecystokinin (CCK). …
Number of citations: 237 pubs.acs.org
M Oravec - Journal of Biological Chemistry, 1975 - Elsevier
DL-alpha-Methyltryptophan (alphaMeTrp), a synthetic analogue of tryptophan, has been found to be a potent inducer of hepatic tyrosine aminotransferase activity in the …
Number of citations: 7 www.sciencedirect.com
JA Kreps, T Ponappa, W Dong, CD Town - Plant physiology, 1996 - academic.oup.com
A mutant of Arabidopsis thaliana, amt-1, was previously selected for resistance to growth inhibition by the tryptophan analog [alpha]-methyltryptophan. This mutant had elevated …
Number of citations: 60 academic.oup.com
G Curzon, CA Marsden - British Journal of Pharmacology, 1976 - ncbi.nlm.nih.gov
Previously we have studied the effect on rat motor activity ofan inhibitor of 5-hydroxytryptamine (5-HT) synthesis, p-chlorophenylalanine (PCPA), and its reversal by the 5-HT precursor …
Number of citations: 5 www.ncbi.nlm.nih.gov
YY Tam, JP Slovin, JD Cohen - Plant physiology, 1995 - academic.oup.com
Turnover rate is an important aspect of the regulation of plant processes by plant growth substances. To study turnover of indole-3-acetic acid (IAA), two [alpha]-methyltryptophan-…
Number of citations: 51 academic.oup.com
S Karunakaran, PV Schoenlein, M Thangaraju… - Cancer Research, 2010 - AACR
… Recently we identified alpha-methyltryptophan (ALT) as a blocker of SLC6A14. Here we examine the potential of this blocker as an anti-cancer agent in SLC6A14-positive breast and …
Number of citations: 1 aacrjournals.org

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